1-Benzyl-2-methylhydrazine CAS number and synonyms
1-Benzyl-2-methylhydrazine CAS number and synonyms
Topic: 1-Benzyl-2-methylhydrazine: Technical Monograph & Experimental Guide Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
[1][2]
Executive Summary
1-Benzyl-2-methylhydrazine (CAS 10309-79-2) is a symmetrically disubstituted hydrazine derivative primarily utilized as a model compound in mechanistic toxicology and oncology research.[1] Structurally analogous to the chemotherapeutic agent Procarbazine , it serves as a critical probe for understanding the metabolic activation pathways of hydrazine-based drugs.
This guide provides a rigorous technical analysis of the compound, detailing its physicochemical properties, a high-purity synthesis protocol, and the bio-activation mechanisms that drive its potent alkylating capabilities.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9]
Nomenclature & Identifiers
| Parameter | Detail |
| CAS Number | 10309-79-2 |
| IUPAC Name | 1-Benzyl-2-methylhydrazine |
| Common Synonyms | 1-Methyl-2-benzylhydrazine; sym-Benzylmethylhydrazine |
| Molecular Formula | C₈H₁₂N₂ |
| Molecular Weight | 136.19 g/mol |
| SMILES | CNNCc1ccccc1 |
Physical Properties
| Property | Value | Source |
| Appearance | Yellow crystalline solid | [1] |
| Melting Point | 59–61 °C | [1] |
| Boiling Point | 117 °C (at 20 mmHg) | [2] |
| Solubility | Soluble in ethanol, benzene, and chloroform; moderately soluble in water (8.6 g/L) | [1] |
| Stability | Oxidizes in air; hygroscopic.[2][3] Store under inert gas (Ar/N₂) at -20°C. | [3] |
Synthesis Protocol: Reductive Alkylation
Objective: Synthesis of high-purity 1-benzyl-2-methylhydrazine via the reduction of benzaldehyde methylhydrazone. This method minimizes the formation of the 1,1-disubstituted isomer (1-benzyl-1-methylhydrazine), a common impurity in direct alkylation methods.
Reaction Scheme
The synthesis proceeds in two stages:
-
Condensation: Benzaldehyde + Methylhydrazine
Benzaldehyde methylhydrazone -
Reduction: Hydrazone + Reducing Agent
1-Benzyl-2-methylhydrazine
Materials
-
Benzaldehyde (ReagentPlus®,
99%) -
Methylhydrazine (98%, Caution: Highly Toxic/Flammable )
-
Sodium Cyanoborohydride (NaBH₃CN) or Pd/C (10%)
-
Methanol (Anhydrous)
-
Glacial Acetic Acid
Step-by-Step Methodology
Phase 1: Formation of Benzaldehyde Methylhydrazone
-
Setup: Equip a 250 mL three-necked round-bottom flask with a reflux condenser, nitrogen inlet, and addition funnel. Flame-dry the apparatus under nitrogen flow.
-
Solvation: Dissolve Benzaldehyde (10.6 g, 100 mmol) in 50 mL of anhydrous methanol.
-
Addition: Cool the solution to 0°C. Dropwise add Methylhydrazine (4.8 g, 105 mmol) over 20 minutes. Note: Methylhydrazine is a potent convulsant; handle in a glovebox or certified fume hood.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor via TLC (SiO₂, 4:1 Hexane/EtOAc) for the disappearance of benzaldehyde.
-
Isolation: Evaporate the solvent under reduced pressure. The crude hydrazone (an oil) is used directly in Phase 2 to prevent oxidation.
Phase 2: Reduction to 1-Benzyl-2-methylhydrazine
-
Acidification: Dissolve the crude hydrazone in 100 mL of methanol. Adjust pH to ~4.0 using glacial acetic acid.
-
Reduction: Add Sodium Cyanoborohydride (NaBH₃CN, 6.9 g, 110 mmol) in small portions over 30 minutes.
-
Alternative: For catalytic hydrogenation, use 10% Pd/C (10 wt%) under H₂ balloon pressure for 12 hours.
-
-
Quenching: Stir for 4 hours. Quench with 1N NaOH until pH > 10.
-
Extraction: Extract the aqueous layer with Dichloromethane (
mL). -
Purification: Dry combined organics over Na₂SO₄ and concentrate. Recrystallize the residue from Hexane/Ether to yield yellow crystals (mp 59–61°C).
Figure 1: Synthetic pathway via reductive amination of benzaldehyde methylhydrazone.
Mechanism of Action: Metabolic Activation
1-Benzyl-2-methylhydrazine is a pro-drug that requires metabolic activation to exert its biological effects (DNA alkylation). Its pathway mirrors that of Procarbazine , involving oxidation to azo and azoxy intermediates.
The Bioactivation Cascade
-
Oxidation: Cytochrome P450 (CYP) and Monoamine Oxidase (MAO) oxidize the hydrazine to the Azo derivative.
-
Isomerization: The azo compound oxidizes further to Azoxy isomers.
-
Hydroxylation & Cleavage: Hydroxylation at the benzylic carbon leads to the formation of Methyldiazonium ions.
-
Alkylation: The methyldiazonium ion decomposes to a Methyl Carbonium ion (CH₃⁺), a "hard" electrophile that methylates DNA at the O⁶-position of Guanine, causing G
A transition mutations.
Figure 2: Metabolic activation pathway leading to DNA alkylation.
Toxicology & Safety Protocols
Hazard Classification: Carcinogen (Category 1B/2A), Acute Toxin, Neurotoxin.
Critical Safety Data
-
Carcinogenicity: Induces intestinal adenocarcinomas and olfactory neuroblastomas in rodent models [4].
-
Neurotoxicity: High doses cause seizures due to interference with pyridoxal phosphate (Vitamin B6) metabolism, depleting GABA levels [5].
-
Handling:
-
Engineering Controls: Use a Class II Biosafety Cabinet or Glovebox.
-
PPE: Double nitrile gloves, Tyvek sleeves, and N95/P100 respirator if outside containment.
-
Deactivation: Treat spills with 5% Sodium Hypochlorite (Bleach) to oxidize the hydrazine to nitrogen and water before disposal.
-
References
-
PubChem. (2025).[4][5] 1-Benzyl-2-methylhydrazine (CID 25142). National Library of Medicine. [Link]
-
Scribd. (n.d.). Chemical Safety and Toxicity Data. Retrieved from Scribd Database. [Link]
-
Shiba, K., et al. (1989). Methylazoxyprocarbazine, the active metabolite responsible for the anticancer activity of procarbazine. Cancer Research, 49(9). [Link]
-
Prough, R. A., et al. (1983). The mitochondrial metabolism of 1,2-disubstituted hydrazines, procarbazine and 1,2-dimethylhydrazine. Drug Metabolism and Disposition. [Link]
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- 3. Methylhydrazine | 60-34-4 [chemicalbook.com]
- 4. 1-Methyl-2-benzylhydrazine | C8H12N2 | CID 25142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N-methyl-N-phenyl-hydrazine | C7H10N2 | CID 36299 - PubChem [pubchem.ncbi.nlm.nih.gov]
